VU 0365114 is a compound identified as a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 5 (M5). It has garnered attention for its potential therapeutic applications, particularly in enhancing cholinergic signaling, which is crucial for various physiological processes, including insulin secretion and cognitive functions. The compound exhibits a high degree of selectivity, with an effective concentration (EC50) of approximately 2.7 μM for human M5 receptors, while showing significantly lower activity (>30 μM) at M1, M2, M3, and M4 receptors .
VU 0365114 was synthesized as part of a broader effort to develop selective modulators for the muscarinic acetylcholine receptors. Its classification falls under the category of pharmacological agents that target G protein-coupled receptors (GPCRs), specifically focusing on enhancing receptor activity without directly activating the receptor itself .
The synthesis of VU 0365114 involves several key steps that utilize established organic chemistry techniques. Initial synthesis was achieved through an iterative parallel synthesis approach aimed at optimizing the compound's potency and selectivity towards the M5 receptor.
Technical Details:
The molecular structure of VU 0365114 can be characterized by its distinct functional groups that contribute to its biological activity.
Structure Data:
VU 0365114 participates in various chemical reactions primarily related to its interactions with biological systems.
Reactions and Technical Details:
The mechanism of action for VU 0365114 centers around its role as a positive allosteric modulator.
Process and Data:
Understanding the physical and chemical properties of VU 0365114 is essential for its application in research and potential therapeutic uses.
Physical Properties:
Chemical Properties:
VU 0365114 has several scientific uses that highlight its potential in various fields:
Microtubules are dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers that orchestrate mitosis, intracellular transport, and cell motility. In cancer pathophysiology, dysregulated microtubule dynamics drive uncontrolled proliferation, metastasis, and angiogenesis. Microtubule-targeting agents (MTAs) exploit this dependency by either stabilizing (e.g., taxanes) or destabilizing (e.g., vinca alkaloids) microtubule architecture, triggering mitotic arrest and apoptosis. Seven distinct binding sites on tubulin dimers have been identified, including taxane, vinca, and colchicine sites, each offering different mechanistic approaches to disrupt cancer cell division [1] .
Despite clinical success, first-generation MTAs face significant challenges:
Table 1: Limitations of Conventional Microtubule-Targeting Agents
Agent Class | Primary Mechanism | Clinical Limitations |
---|---|---|
Taxanes (e.g., Paclitaxel) | Microtubule stabilization | Multidrug resistance (MDR) mediated by efflux pumps |
Vinca Alkaloids | Microtubule destabilization | Dose-limiting neurotoxicity |
Colchicine-site binders | Inhibition of tubulin polymerization | Development of acquired resistance via TWIST upregulation |
Additionally, tumors frequently develop resistance through overexpression of drug efflux proteins (P-glycoprotein), tubulin isoform mutations, and activation of survival pathways like TWIST1—a transcription factor upregulated in taxane-resistant cancers that suppresses apoptosis pathways [1] [4]. Neurotoxicity remains a major non-oncology limitation, as microtubules are critical for neuronal function .
Drug repositioning leverages existing pharmacological agents for new therapeutic indications, accelerating development timelines while reducing costs and risks. With ~90% of oncology drugs failing in clinical development due to efficacy or safety issues, repositioning offers a strategic alternative [1]. VU-0365114 exemplifies this approach—originally developed as a central nervous system agent, its novel antimitotic properties were uncovered through gene expression profiling and functional screening, bypassing early-stage discovery phases [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1